![molecular formula C18H13N3O2S2 B11620427 N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide](/img/structure/B11620427.png)
N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide
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Overview
Description
N-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine ring, and a phenylprop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Phenylprop-2-en-1-ylidene Group: This step involves the condensation of the thiazolidine intermediate with cinnamaldehyde under acidic or basic conditions.
Formation of the Pyridine-4-Carboxamide Group: This step involves the reaction of the intermediate with 4-aminopyridine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activities.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: It can be investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE: can be compared with other thiazolidine derivatives, pyridine derivatives, and compounds containing phenylprop-2-en-1-ylidene groups.
Uniqueness
Structural Uniqueness: The combination of the thiazolidine ring, pyridine ring, and phenylprop-2-en-1-ylidene group in a single molecule is unique and may confer distinct chemical and biological properties.
Functional Uniqueness:
Properties
Molecular Formula |
C18H13N3O2S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13N3O2S2/c22-16(14-9-11-19-12-10-14)20-21-17(23)15(25-18(21)24)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,20,22)/b7-4+,15-8- |
InChI Key |
SKVYQQGGXSNAQW-GVEAZFNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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